DwLIP-GCGRrx

Descripción

Propiedades

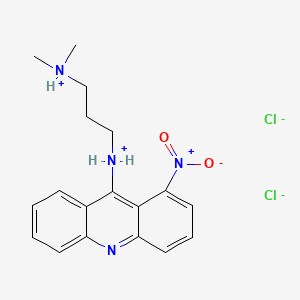

Número CAS |

6514-85-8 |

|---|---|

Fórmula molecular |

C18H22Cl2N4O2 |

Peso molecular |

397.3 g/mol |

Nombre IUPAC |

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C18H20N4O2.2ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H |

Clave InChI |

XBHIADYHFGJGSK-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |

Sinónimos |

C 283 C-283 C283 Ledakrin Nitracrine |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

DwLIP-GCGRrx se sintetiza utilizando técnicas de síntesis en fase sólida, que implican la adición secuencial de residuos de nucleótidos a una cadena creciente anclada a un soporte sólido. El proceso de síntesis incluye los siguientes pasos:

Desprotección: Eliminación del grupo protector del grupo hidroxilo 5’- del nucleótido.

Acoplamiento: Adición del siguiente residuo de nucleótido a la cadena creciente.

Tapado: Bloqueo de los grupos hidroxilo 5’- no reaccionados para evitar reacciones secundarias.

Oxidación: Conversión del enlace triéster de fosfito a un enlace triéster de fosfato.

Escisión y desprotección: Eliminación del oligonucleótido del soporte sólido y desprotección de las bases de nucleótidos.

Métodos de producción industrial

La producción industrial de this compound implica la síntesis en fase sólida a gran escala utilizando sintetizadores automatizados. El proceso está optimizado para un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar la consistencia y la eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

DwLIP-GCGRrx experimenta diversas reacciones químicas, incluyendo:

Oxidación: Conversión de enlaces triéster de fosfito a enlaces triéster de fosfato durante la síntesis.

Hidrólisis: Escisión del oligonucleótido del soporte sólido y eliminación de los grupos protectores.

Hibridación: Unión a secuencias de ARN complementarias para inhibir la expresión génica.

Reactivos y condiciones comunes

Oxidación: Yodo en solución de agua/piridina.

Desprotección: Hidróxido de amonio.

Acoplamiento: Nucleótidos de fosforamidita y tetrazol.

Principales productos formados

El producto principal formado a partir de estas reacciones es el oligonucleótido antisentido this compound, que está diseñado para unirse al ARNm del receptor de glucagón e inhibir su expresión .

Aplicaciones Científicas De Investigación

DwLIP-GCGRrx tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como una herramienta para estudiar la expresión y la regulación génica.

Biología: Investigado por su papel en la modulación de las vías metabólicas y la homeostasis de la glucosa.

Medicina: Explorado como un agente terapéutico para el tratamiento de la diabetes tipo 2 al reducir la producción hepática de glucosa.

Industria: Utilizado en el desarrollo de nuevas terapias de oligonucleótidos antisentido para diversas enfermedades

Mecanismo De Acción

DwLIP-GCGRrx ejerce sus efectos uniéndose al ARNm del receptor de glucagón, impidiendo así su traducción a proteína. Esta inhibición reduce la expresión del receptor de glucagón en la superficie celular, lo que lleva a una disminución de la señalización del glucagón y una reducción de la producción hepática de glucosa. Los objetivos moleculares involucrados incluyen el ARNm del receptor de glucagón y el complejo de silenciamiento inducido por ARN (RISC), que facilita la degradación del ARNm diana .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Ledakrin with Acridine Derivatives

Key Insights:

- Structural Determinants: Ledakrin’s 1-nitro group and alkylamino side chain are critical for its irreversible DNA binding, a feature absent in Amsacrine and Quinacrine .

- Metabolic Activation: Unlike Amsacrine, Ledakrin requires metabolic activation (e.g., nitro-reduction) to form DNA-adducts, enhancing its genotoxicity .

- Topoisomerase Specificity : Ledakrin targets TopoI, while Amsacrine inhibits TopoII, reflecting divergent therapeutic applications (solid tumors vs. leukemias) .

Efficacy and Toxicity Profiles

Table 2: Preclinical and Clinical Efficacy Data

Key Insights:

- Mutagenicity: Ledakrin induces phage release in E. coli and chromosomal aberrations in Allium cepa, whereas Amsacrine’s mutagenicity is less pronounced .

DNA Interaction Mechanisms

Ledakrin’s DNA binding is thiol-dependent, with its nitro group enabling redox cycling and irreversible adduct formation . This contrasts with C-1311 and Amsacrine, which intercalate DNA without covalent modification . NMR studies further reveal that Ledakrin’s side chain length optimizes DNA minor groove binding, enhancing cytotoxicity compared to shorter-chain analogues .

Q & A

Q. What experimental models are commonly used to evaluate Ledakrin’s antitumor efficacy?

Methodological Answer:

- In vitro models : Human colon carcinoma cell lines (e.g., HCT8, HT29) are used for cytotoxicity assays to measure dose-dependent inhibition of proliferation. These assays often employ thymidine incorporation to quantify DNA synthesis disruption .

- In vivo models : Xenografts of HCT8 colon carcinoma or prostate cancer (LnCaP, PC3) in nude mice are utilized to assess tumor growth inhibition. Toxicity profiles are concurrently evaluated in rodents and dogs .

Example Data:

| Model Type | Cell Line/Xenograft | Key Endpoint | Reference |

|---|---|---|---|

| In vitro | HCT8, HT29 | IC50 cytotoxicity | |

| In vivo | HCT8 (nude mice) | Tumor volume reduction |

Q. How is Ledakrin’s interaction with DNA characterized in mechanistic studies?

Methodological Answer:

- DNA crosslinking : Metabolic activation (e.g., via rat liver microsomes) generates reactive intermediates that form covalent DNA adducts. Gel electrophoresis or comet assays detect crosslinking .

- Spectroscopic techniques : NMR and UV-VIS spectroscopy, combined with molecular dynamics (MD) simulations, elucidate binding modes (e.g., intercalation or groove-binding) .

Q. What methodologies identify Ledakrin’s metabolic activation products?

Methodological Answer:

- In vitro systems : Incubate Ledakrin with rat liver microsomes or reducing agents (e.g., dithiothreitol) to mimic metabolic reduction.

- Analytical tools : HPLC with diode array detection separates metabolites, while ESI-MS and NMR (DQF-COSY, HMBC) resolve structures. Key metabolites include dihydropyrazoloacridine derivatives .

Q. How do researchers assess Ledakrin’s impact on cell cycle progression?

Methodological Answer:

Q. What assays quantify Ledakrin-induced DNA damage?

Methodological Answer:

- Comet assay : Detects single/double-strand breaks in individual cells.

- γ-H2AX immunofluorescence : Marks DNA double-strand breaks, particularly in sensitive cell lines like LnCaP .

Advanced Research Questions

Q. How can contradictions in genotoxicity data between plant (e.g., Allium cepa) and mammalian models be resolved?

Methodological Answer:

Q. What strategies optimize Ledakrin’s therapeutic index in preclinical studies?

Methodological Answer:

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methyl at position 4) to reduce nitro group reactivity, lowering toxicity (e.g., derivative C-1748) .

- Pharmacokinetic profiling : Compare bioavailability and tissue distribution of Ledakrin vs. derivatives using LC-MS .

Q. How do derivative compounds like C-1748 address Ledakrin’s limitations?

Methodological Answer:

Q. What advanced techniques resolve cell-type-specific responses to Ledakrin?

Methodological Answer:

Q. How can DNA adduct formation by Ledakrin be quantified and correlated with cytotoxicity?

Methodological Answer:

- HPLC-MS/MS : Quantifies adduct levels in genomic DNA extracts.

- Correlation analysis : Plot adduct concentration vs. IC50 values across cell lines to establish structure-toxicity relationships .

Key Research Findings and Contradictions

- Toxicity vs. Efficacy : Ledakrin’s DNA crosslinking drives antitumor activity but causes severe side effects (e.g., myelotoxicity). Derivatives like C-1748 retain efficacy with reduced toxicity due to modified metabolic pathways .

- Cell-Type Specificity : Ledakrin induces pronounced DNA damage in LnCaP prostate cells but minimal effects in HL60 leukemia, highlighting metabolic activation variability .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.